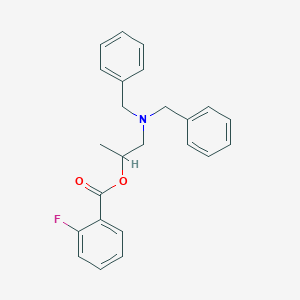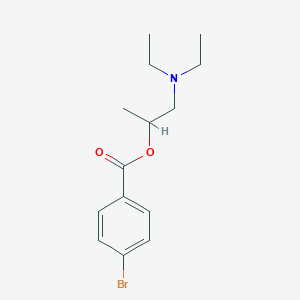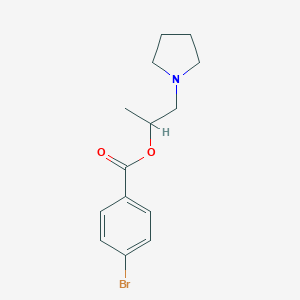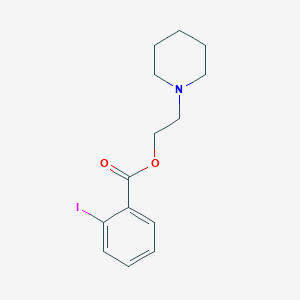
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate, commonly known as PMBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PMBM is a white crystalline substance that is soluble in organic solvents and has a molecular weight of 277.39 g/mol.
作用機序
The mechanism of action of PMBM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the ability to penetrate biological membranes. PMBM has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
PMBM has been shown to have minimal toxicity in vitro and in vivo studies. PMBM has also been shown to have low immunogenicity, making it a potentially safe and effective drug delivery system. PMBM has been shown to have a moderate half-life in the body, with a clearance rate of approximately 2 hours.
実験室実験の利点と制限
The advantages of using PMBM in lab experiments include its ability to penetrate biological membranes, its low toxicity, and its potential as a drug delivery system. The limitations of using PMBM in lab experiments include the cost and availability of the compound, as well as the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are numerous potential future directions for PMBM research, including:
1. Further investigation of PMBM as a drug delivery system, particularly for the treatment of brain tumors and other central nervous system disorders.
2. Development of PMBM-based molecular sensors for the detection of specific molecules in biological and environmental samples.
3. Investigation of PMBM as a chiral auxiliary in asymmetric synthesis reactions, with a focus on developing more efficient and selective reactions.
4. Development of PMBM-based polymeric materials with unique properties for use in various applications.
5. Investigation of the mechanism of action of PMBM, particularly its interactions with metal ions and biological membranes.
合成法
The synthesis of PMBM involves the reaction of 2-methylbenzoic acid with piperidine and isopropyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure PMBM.
科学的研究の応用
PMBM has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PMBM has been investigated for its potential as a drug delivery system due to its ability to penetrate the blood-brain barrier. PMBM has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
In organic synthesis, PMBM has been used as a chiral auxiliary in asymmetric synthesis reactions. PMBM has also been investigated for its potential as a ligand in catalytic reactions due to its ability to form stable complexes with metal ions.
In material science, PMBM has been used as a building block for the synthesis of various polymeric materials. PMBM has also been investigated for its potential as a molecular sensor due to its ability to selectively bind to certain molecules.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
1-piperidin-1-ylpropan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-8-4-5-9-15(13)16(18)19-14(2)12-17-10-6-3-7-11-17/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3 |
InChIキー |
YQJJKSJSNOGUJF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
正規SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)






![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)
